molecular formula C11H16N2O4 B2523964 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1428379-95-6

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2523964
CAS No.: 1428379-95-6
M. Wt: 240.259
InChI Key: QXSGNLAHUVULJC-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that features both furan and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including organic synthesis and medicinal chemistry. The furan ring is known for its aromaticity and reactivity, while the oxalamide moiety can participate in hydrogen bonding, making this compound interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage exothermic reactions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a building block for polymers.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-3-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(2-ethoxyethyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(2-chloroethyl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-16-7-5-13-11(15)10(14)12-4-2-9-3-6-17-8-9/h3,6,8H,2,4-5,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGNLAHUVULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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